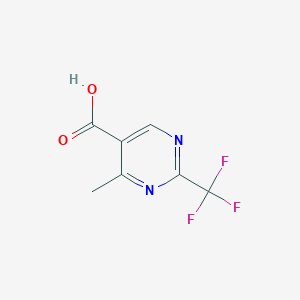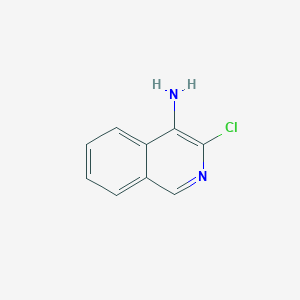
3-Chloro-4-isoquinolinamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Chloro-4-isoquinolinamine is a chemical compound with the CAS Number: 342899-38-1. It has a molecular weight of 178.62 and its IUPAC name is 3-chloro-4-isoquinolinamine . It is a solid substance and is typically stored in a dark place, sealed in dry conditions, at a temperature of 2-8°C .
Molecular Structure Analysis
The InChI code for 3-Chloro-4-isoquinolinamine is1S/C9H7ClN2/c10-9-8(11)7-4-2-1-3-6(7)5-12-9/h1-5H,11H2 . This code provides a specific description of the molecule’s structure, including the positions of the chlorine, nitrogen, and hydrogen atoms. Physical And Chemical Properties Analysis
3-Chloro-4-isoquinolinamine is a solid substance . It is typically stored in a dark place, sealed in dry conditions, at a temperature of 2-8°C .Applications De Recherche Scientifique
Synthesis and Characterization
One area of focus in the research on 3-Chloro-4-isoquinolinamine derivatives involves the synthesis and characterization of these compounds. For instance, a wide range of 4-chloro-3,4-dihydroquinazolines, which share structural similarities with 3-Chloro-4-isoquinolinamine, have been synthesized and tested for their biological activities. These compounds have shown potential in anti-malarial, anti-microbial, and anti-tuberculosis activities, indicating their significance in medicinal chemistry and drug discovery (Patel et al., 2020).
Biological Activity and Mechanisms
The biological activities of 3-Chloro-4-isoquinolinamine derivatives have been extensively studied, with some compounds showing potent antitumor properties. For instance, derivatives designed and synthesized based on 3-aryl-1-isoquinolinamines have exhibited excellent potency against different human tumor cell lines. These compounds were found to induce G2/M phase arrest in HeLa cells, which is closely associated with the induction of apoptosis, showcasing their therapeutic potential in cancer treatment (Yang et al., 2010).
Analytical and Diagnostic Applications
In addition to therapeutic applications, 3-Chloro-4-isoquinolinamine derivatives have been explored for their analytical and diagnostic utility. For example, the mass spectrometric behavior of various substituted isoquinoline-3-carboxamides, including those similar to 3-Chloro-4-isoquinolinamine, has been studied for their potential in clinical, forensic, and sports drug testing. These studies provide insights into the mechanisms underlying the unusual fragmentation behavior of this class of compounds and highlight their utility in developing LC/MS-based screening procedures (Beuck et al., 2009).
Potential in Drug Discovery
Research has also delved into the potential of 3-Chloro-4-isoquinolinamine derivatives in drug discovery, especially in the context of antimalarial and antitubercular activities. Certain derivatives have been identified as potent inhibitors of drug-resistant Plasmodium falciparum in vitro, demonstrating their potential as leads in the development of new antimalarial drugs (Gutteridge et al., 2011).
Safety And Hazards
The safety information for 3-Chloro-4-isoquinolinamine indicates that it may be harmful if swallowed or if it comes into contact with the eyes . The recommended precautionary measures include avoiding release to the environment, collecting spillage, and disposing of contents/container to an approved waste disposal plant .
Propriétés
IUPAC Name |
3-chloroisoquinolin-4-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN2/c10-9-8(11)7-4-2-1-3-6(7)5-12-9/h1-5H,11H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRWRZLORRDTXHM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=NC(=C2N)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20442685 |
Source


|
| Record name | 3-Chloro-4-isoquinolinamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20442685 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.62 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-4-isoquinolinamine | |
CAS RN |
342899-38-1 |
Source


|
| Record name | 3-Chloro-4-isoquinolinamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=342899-38-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Chloro-4-isoquinolinamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20442685 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

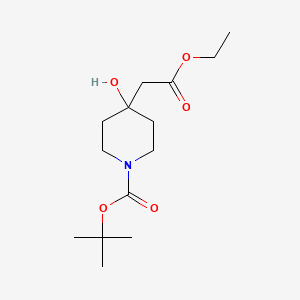
![Tert-butyl 6-bromospiro[indene-1,4'-piperidine]-1'-carboxylate](/img/structure/B1313127.png)
![9H-fluoren-9-ylmethyl N-[(2S)-1-oxo-3-phenylpropan-2-yl]carbamate](/img/structure/B1313128.png)
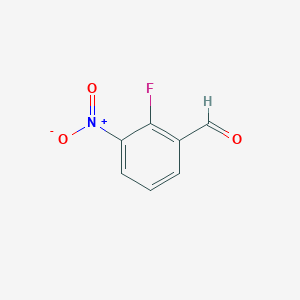
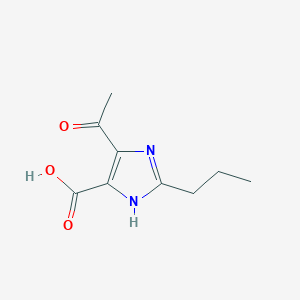
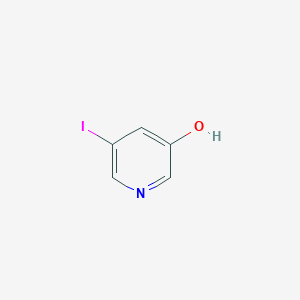
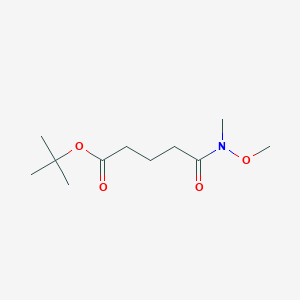
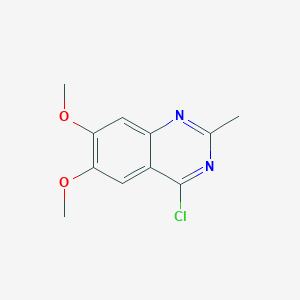
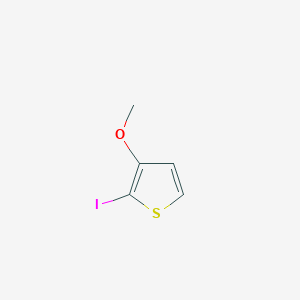
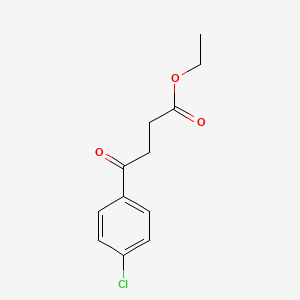
![ethyl 4-chloro-1-ethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate](/img/structure/B1313144.png)
![Toluene-4-sulfonic acid 2-{2-[2-(tetrahydropyran-2-yloxy)-ethoxy]-ethoxy}-ethyl ester](/img/structure/B1313150.png)

